An In-depth Technical Guide to Ald-Ph-PEG24-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Ald-Ph-PEG24-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Ald-Ph-PEG24-NHS ester is a versatile, water-soluble, heterobifunctional crosslinker integral to modern bioconjugation, drug delivery systems, and the development of complex biomolecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, supplemented with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.
Core Properties and Specifications
Ald-Ph-PEG24-NHS ester is characterized by a long polyethylene (B3416737) glycol (PEG) spacer (n=24), which imparts hydrophilicity and reduces steric hindrance, flanked by two distinct reactive moieties: a benzaldehyde (B42025) group and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step, orthogonal conjugation strategy.
Quantitative Data Summary
The key physicochemical properties of Ald-Ph-PEG24-NHS ester are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C63H110N2O30 | [1][2] |
| Molecular Weight | ~1375.6 g/mol | [1][2] |
| CAS Number | 674369-02-9 | [1][2] |
| Purity | Typically ≥95% or 98% | [1][3] |
| Appearance | White to off-white solid or oil | |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, desiccated | [1][3] |
Mechanism of Action and Applications
The utility of Ald-Ph-PEG24-NHS ester lies in the distinct reactivity of its terminal functional groups.
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NHS Ester: This group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction is typically carried out in a pH range of 7-9.[1][2]
-
Benzaldehyde: The aldehyde group reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This reaction is chemoselective and can be performed under mild acidic conditions (pH 4-6).[1][2]
This dual reactivity makes Ald-Ph-PEG24-NHS ester an ideal tool for a variety of applications, including:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, leveraging the antibody's targeting specificity to deliver the drug to cancer cells.
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PROTACs (PROteolysis TArgeting Chimeras): It can serve as the PEG linker in a PROTAC molecule, bringing together a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.
-
Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors, microarrays, and single-molecule force spectroscopy.[4][5]
-
PEGylation: The long PEG chain can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility and circulation half-life.
Experimental Protocols
Below are detailed methodologies for the use of Ald-Ph-PEG24-NHS ester in bioconjugation applications.
General Protocol for Protein Labeling via NHS Ester Chemistry
This protocol outlines the general steps for conjugating Ald-Ph-PEG24-NHS ester to a protein containing accessible primary amines.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Ald-Ph-PEG24-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the Ald-Ph-PEG24-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction: a. Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer. b. Add the desired molar excess of the dissolved linker to the protein solution. A 5-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically. c. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and reaction byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Specific Protocol: Functionalization of an AFM Cantilever
This protocol is adapted from Shang et al., Nature Communications (2023) and describes the use of Ald-Ph-PEG24-NHS ester to functionalize an atomic force microscopy (AFM) cantilever for single-molecule force spectroscopy studies.[4][5]
Materials:
-
Ethanolamine-coated AFM cantilevers
-
Ald-Ph-PEG24-NHS ester
-
Nitrogen gas
-
Aminooxy-functionalized biomolecule of interest (e.g., a virus or protein)
Procedure:
-
NHS Ester Coupling to Cantilever: a. Dissolve Ald-Ph-PEG24-NHS ester (3.3 mg) in chloroform (0.5 mL).[4][5] b. Immerse the ethanolamine-coated cantilevers in this solution.[4][5] c. Add triethylamine (30 µL) to catalyze the reaction between the NHS ester and the amine groups on the cantilever surface.[4][5] d. Incubate for 2 hours at room temperature.[4][5] e. Wash the cantilevers three times with chloroform and dry them with a gentle stream of nitrogen gas.[4][5]
-
Aldehyde Coupling to Aminooxy-Biomolecule: a. Prepare a solution of the aminooxy-functionalized biomolecule (e.g., T3SA- virions at 10^9 particles/mL) in an appropriate buffer (e.g., PBS, pH 7.4).[4] b. Spot the biomolecule solution onto a clean, hydrophobic surface (e.g., Parafilm). c. Carefully place the aldehyde-functionalized AFM cantilevers onto the droplet of the biomolecule solution. d. Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation. e. Gently wash the cantilevers with buffer to remove any non-covalently bound biomolecules.
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Verification: The functionalized cantilever is now ready for use in AFM experiments. The success of the functionalization can be verified through force spectroscopy measurements.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the reactivity of Ald-Ph-PEG24-NHS ester and a typical experimental workflow.
Caption: Bifunctional reactivity of Ald-Ph-PEG24-NHS Ester.
Caption: Experimental workflow for AFM cantilever functionalization.
Conclusion
Ald-Ph-PEG24-NHS ester is a powerful and versatile tool for researchers in drug development and the broader life sciences. Its defined structure, high purity, and predictable reactivity, combined with the beneficial properties of the PEG spacer, enable the precise construction of complex bioconjugates. The orthogonal reactivity of the NHS ester and aldehyde groups provides a robust platform for creating novel therapeutics, diagnostics, and research tools. By understanding the principles and protocols outlined in this guide, scientists can effectively harness the potential of this advanced linker in their research endeavors.
References
- 1. Ald-Ph-PEG24-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]
- 3. Ald-Ph-PEG24-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 4. Paired immunoglobulin-like receptor B is an entry receptor for mammalian orthoreovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
